Methyl 5-iodo-1H-pyrrole-2-carboxylate
CAS No.: 1416549-09-1
Cat. No.: VC8238754
Molecular Formula: C6H6INO2
Molecular Weight: 251.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416549-09-1 |
---|---|
Molecular Formula | C6H6INO2 |
Molecular Weight | 251.02 g/mol |
IUPAC Name | methyl 5-iodo-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 |
Standard InChI Key | VHEMDWANUAXEID-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(N1)I |
Canonical SMILES | COC(=O)C1=CC=C(N1)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
Methyl 5-iodo-1H-pyrrole-2-carboxylate has the molecular formula C₆H₆INO₂, a molecular weight of 251.022 g/mol, and an exact mass of 250.944 g/mol . The iodine atom contributes significantly to its molecular weight (50.4%), while the methyl ester group enhances solubility in organic solvents. Key physicochemical parameters include:
Property | Value |
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LogP (Partition Coefficient) | 1.4059 |
Topological Polar Surface Area (TPSA) | 42.09 Ų |
Hydrogen Bond Donors | 1 (N–H group) |
Hydrogen Bond Acceptors | 3 (ester and pyrrole N) |
The compound’s structure (Figure 1) features a planar pyrrole ring with iodine at position 5 and a methyl ester at position 2. The SMILES notation is COC(=O)C1=CC(I)=CN1, reflecting the substitution pattern .
Synthesis and Optimization
Electrophilic Iodination Strategies
The synthesis of methyl 5-iodo-1H-pyrrole-2-carboxylate typically involves electrophilic aromatic substitution on a prefunctionalized pyrrole scaffold. A practical route, adapted from analogous halogenation procedures , employs the following steps:
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Friedel-Crafts Acylation: Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride to form 2-trichloroacetylpyrrole .
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Iodination: Treatment with N-iodosuccinimide (NIS) in dichloromethane at room temperature introduces iodine selectively at the 5-position, leveraging the electron-donating effects of the methyl ester .
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Esterification: Hydrolysis of the trichloroacetyl group followed by methylation with methanol and HCl yields the final product .
Key Reaction Conditions:
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Temperature: 0–25°C for iodination to minimize side reactions.
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Solvent: Dichloromethane or acetonitrile for optimal solubility .
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Yield: Reported yields for analogous halogenated pyrroles range from 61% to 82% after crystallization .
Structural Characterization
The compound’s structure is confirmed via:
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¹H NMR (400 MHz, CDCl₃): δ 10.37 (s, 1H, N–H), 7.31 (d, J = 2.9 Hz, 1H, H-3), 3.91 (s, 3H, OCH₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 172.89 (C=O), 137.01 (C-5), 121.03 (C-3), 119.78 (C-4), 114.13 (C-2), 94.87 (C-I), 52.41 (OCH₃) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Limited solubility in water (LogP = 1.4059) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions due to the ester group .
Comparative Analysis with Structural Isomers
Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 40740-41-8), a structural isomer, shares the same molecular formula but differs in iodine placement (Table 1) .
Property | 5-Iodo Isomer | 4-Iodo Isomer |
---|---|---|
¹H NMR (δ) | 7.31 (H-3) | 7.25 (H-5) |
¹³C NMR (C-I) | 137.01 ppm | 135.98 ppm |
LogP | 1.4059 | 1.3982 |
Applications in Medicinal Chemistry
Antibacterial Agents Targeting DNA Gyrase
Methyl 5-iodo-1H-pyrrole-2-carboxylate derivatives inhibit bacterial DNA gyrase B, a validated target for antibiotics. Key findings include:
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Compound 5 (a carboxylate analog): IC₅₀ < 10 nM against Escherichia coli DNA gyrase and MIC = 1 μg/mL against Staphylococcus aureus .
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Lipophilicity Optimization: Replacing a trichloroacetyl group with a carboxylate reduces LogP from 5.8 to 2.0 while retaining activity .
Structure-Activity Relationships (SAR)
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Iodine Position: 5-Iodo substitution enhances target binding compared to 4-iodo analogs .
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Ester vs. Carboxylic Acid: Carboxylic acid derivatives (e.g., compound 24) show improved solubility and pharmacokinetics .
Future Directions and Challenges
Scale-Up and Process Optimization
Current synthetic routes require gram-scale optimization to address:
Expanding Therapeutic Applications
Ongoing research explores applications in:
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